

Introduction: Decoding Organometallic Structures with ^{13}C NMR

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Compound of Interest

Compound Name: *Acetic acid, 2-(tributylstannyl)-, methyl ester*

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In the realm of organometallic chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. While ^1H NMR provides critical information, ^{13}C NMR offers direct insight into the carbon framework of a molecule. For organotin compounds such as methyl 2-(tributylstannyl)acetate, ^{13}C NMR is not merely confirmatory; it is revelatory. The presence of NMR-active tin isotopes (^{119}Sn and ^{117}Sn) introduces a layer of complexity and informational richness through spin-spin coupling, providing a definitive fingerprint of the molecule's connectivity and electronic environment. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental best practices, and detailed spectral interpretation for the ^{13}C NMR analysis of methyl 2-(tributylstannyl)acetate, tailored for researchers in synthetic chemistry and drug development.

Part 1: Foundational Principles of ^{13}C NMR in Organotin Analysis

A mastery of the analysis begins with understanding the fundamental principles that govern the spectral appearance of organotin compounds. The chemical shift (δ) and the spin-spin coupling constants (J) are the two primary parameters we will leverage.

The Influence of Tin on ^{13}C Chemical Shifts

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In methyl 2-(tributylstannyl)acetate, two distinct domains exist: the alkyl chains of the tributyl moiety and the functionalized acetate group.

- **Electronegativity Effects:** The tin atom is more electropositive than carbon. This results in increased electron density on the carbon atoms directly bonded to it (the α -carbons), causing them to be shielded and appear at a characteristically upfield (lower ppm) region compared to their analogues in simple alkanes. Conversely, carbons in the acetate group are influenced by the highly electronegative oxygen atoms, which deshield them and shift their resonances downfield.[1][2]
- **Hybridization Effects:** As is standard, sp^2 -hybridized carbons (like the carbonyl carbon) resonate at a much lower field (160-220 ppm) than sp^3 -hybridized carbons (0-90 ppm).[2]

The Diagnostic Power of ^{13}C - ^{119}Sn Spin-Spin Coupling

The most powerful feature in the ^{13}C NMR spectrum of an organotin compound is the presence of "tin satellites." These are pairs of smaller peaks that symmetrically flank the main carbon signal. They arise from the coupling between the ^{13}C nucleus and the two naturally abundant, spin-active tin isotopes: ^{119}Sn ($I=1/2$, 8.59% abundance) and ^{117}Sn ($I=1/2$, 7.68% abundance). We will focus on the larger and more abundant ^{119}Sn isotope. The magnitude of this coupling provides invaluable structural data.

- **One-Bond Coupling ($^1J(^{119}\text{Sn}, ^{13}\text{C})$):** This coupling, observed for carbons directly attached to the tin atom, is highly sensitive to the hybridization of the tin-carbon bond. For tetracoordinated tin compounds like our target molecule, $^1J(^{119}\text{Sn}, ^{13}\text{C})$ values are typically in the range of 300-400 Hz.[3] The magnitude of this coupling can provide evidence for the coordination number and geometry around the tin center.[3][4]
- **Two-Bond and Multi-Bond Couplings ($^nJ(^{119}\text{Sn}, ^{13}\text{C})$):** Couplings across two or more bonds are also observable, though they are significantly smaller. The two-bond coupling to the β -carbons of the butyl chains and, importantly, to the carbonyl carbon of the acetate group, can be used to confirm assignments and piece together the molecular structure.

Part 2: Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, interpretable data is contingent upon a meticulously planned and executed experimental protocol. This workflow is designed to be self-validating, ensuring data integrity from sample preparation to final analysis.

Sample Preparation

- **Analyte & Solvent Selection:** Weigh approximately 50-100 mg of methyl 2-(tributylstannyl)acetate. The choice of solvent is critical; deuterated chloroform (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organometallic compounds and its relatively clean spectral window.
- **Solvent Volume:** Dissolve the sample in approximately 0.6 mL of CDCl_3 in a standard 5 mm NMR tube. Ensure homogeneity.
- **Internal Standard:** Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal reference. The ^{13}C signal of TMS is defined as 0.0 ppm, providing a reliable calibration point for all other chemical shifts.^[5]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following parameters are a robust starting point for a standard one-dimensional, proton-decoupled ^{13}C NMR experiment.

Parameter	Recommended Value	Rationale (Expert Insight)
Pulse Program	zgpg30 or similar	A standard 30° pulse angle with power-gated proton decoupling is efficient for quantitative applications and reduces NOE variability.
Spectral Width	0 to 220 ppm	This range comfortably covers all expected carbon resonances from shielded alkyls to deshielded carbonyls. [6]
Acquisition Time (AQ)	~2.0 seconds	A longer acquisition time provides better resolution to resolve closely spaced peaks and accurately define satellite peaks.
Relaxation Delay (D1)	2-5 seconds	A sufficient delay is crucial for the full relaxation of all carbon nuclei, especially quaternary carbons (like C=O) which have longer relaxation times. This ensures more accurate signal intensities.
Number of Scans (NS)	1024 or higher	Due to the low natural abundance of ¹³ C (1.1%), a significant number of scans must be averaged to achieve an adequate signal-to-noise ratio.[7]
Temperature	298 K (25 °C)	Maintaining a stable temperature is essential for spectral consistency and reproducibility.

Part 3: Spectral Interpretation and Data Analysis

With a high-quality spectrum in hand, the process of decoding begins. We will assign each resonance based on established chemical shift ranges and, most critically, the observed ^{119}Sn coupling constants.

Predicted ^{13}C NMR Data for Methyl 2-(tributylstannyl)acetate

The structure of methyl 2-(tributylstannyl)acetate is shown below, with carbons labeled for assignment.

Caption: Molecular structure of methyl 2-(tributylstannyl)acetate.

The following table summarizes the predicted chemical shifts and key coupling constants. These values are synthesized from data on analogous tributyltin derivatives and acetate compounds.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Carbon Atom	Label	Predicted δ (ppm)	Predicted $^1J(^{119}\text{Sn}, ^{13}\text{C})$ (Hz)	Predicted $^2J(^{119}\text{Sn}, ^{13}\text{C})$ (Hz)
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	C α	10 - 17	330 - 380	-
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	C β	~29	-	~25
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	C γ	~27	-	< 20
Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃	C δ	~14	-	-
Sn-CH ₂ -C(O)OCH ₃	C1	5 - 10	320 - 370	-
Sn-CH ₂ -C(O)OCH ₃	C2	172 - 178	-	40 - 60
Sn-CH ₂ -C(O)OCH ₃	C3	~51	-	-

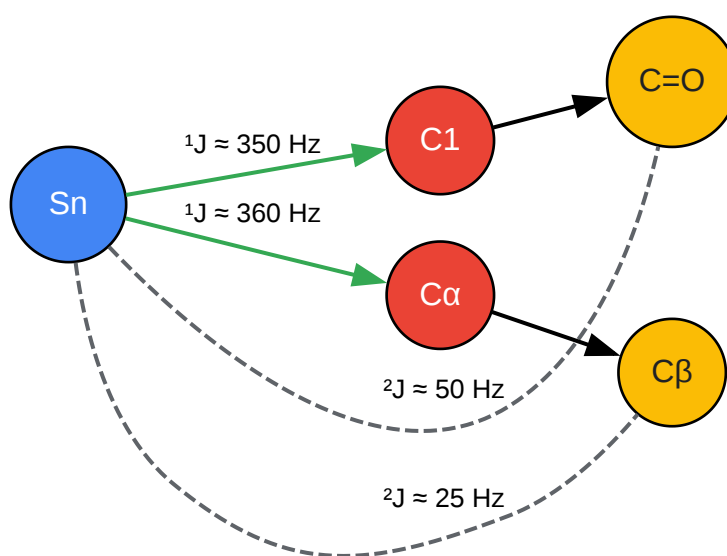
Analysis Walkthrough

- Upfield Region (0-40 ppm): This region will contain the four signals of the tributyl group and the unique Sn-CH₂ signal of the acetate moiety.
 - C1 (Sn-CH₂-C=O): This will be the most upfield signal due to the strong shielding from the directly attached tin atom. Its large 1J coupling constant (~350 Hz) will be its defining feature, appearing as a central peak flanked by prominent satellites.
 - C α (Butyl): The next signal upfield will be from the three equivalent α -carbons of the butyl groups. This peak will also exhibit a large 1J coupling constant, similar in magnitude to C1.
 - C β , C γ , C δ (Butyl): These will appear at their characteristic alkane-like positions (~29, ~27, and ~14 ppm, respectively). The C β signal will show a small but resolvable two-bond coupling (~25 Hz), while the C γ may also show a smaller three-bond coupling.

- Midfield Region (40-100 ppm):
 - C3 (OCH₃): The methoxy carbon will appear as a sharp singlet around 51 ppm.[10] Any coupling to tin would be over four bonds and is not expected to be resolved.
- Downfield Region (160-220 ppm):
 - C2 (C=O): The carbonyl carbon will be a singlet in the 172-178 ppm range. Crucially, it should exhibit tin satellites corresponding to a two-bond coupling constant of approximately 40-60 Hz, confirming its proximity to the stannyl group.

Visualization of Key J-Coupling Interactions

The following diagram illustrates the primary through-bond interactions that are key to the structural confirmation of the molecule.



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Caption: Key 1J and $^2J(^{119}\text{Sn}, ^{13}\text{C})$ coupling pathways.

Conclusion

The ^{13}C NMR analysis of methyl 2-(tributylstannyl)acetate is a prime example of how modern spectroscopy provides unambiguous structural verification. The combination of predictable chemical shifts and the highly diagnostic one- and two-bond ^{119}Sn - ^{13}C coupling constants

allows for the complete assignment of the carbon skeleton. The magnitude of the $^1J(^{119}\text{Sn}, ^{13}\text{C})$ coupling, in particular, serves as a powerful validation of the direct tin-carbon linkage and provides insight into the electronic structure around the tin atom. This comprehensive approach, grounded in solid theoretical principles and a robust experimental protocol, empowers researchers to characterize complex organometallic molecules with confidence and precision.

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